3-Bromo-2-methylpropan-1-ol
Description
Significance and Research Trajectory of Bromoalcohols in Organic Synthesis
Bromoalcohols, and more broadly bromo-organic compounds, are cornerstones of organic synthesis due to their unique reactivity. researchgate.net The bromine atom serves as an effective leaving group in nucleophilic substitution reactions and can facilitate a variety of other transformations. ncert.nic.in This dual functionality of a reactive bromine center and a modifiable alcohol group makes bromoalcohols particularly useful as bifunctional intermediates.
The research trajectory for bromoalcohols has shown their indispensable role in:
Functional Group Interconversion: The primary utility of the carbon-bromine bond is its ability to be replaced by a wide range of nucleophiles, enabling the synthesis of diverse classes of compounds. ncert.nic.in The alcohol group can be oxidized to aldehydes or carboxylic acids, further expanding synthetic possibilities.
Cyclization Reactions: The proximity of the hydroxyl and bromo- substituents allows for intramolecular reactions to form cyclic ethers, such as oxetanes, which are important structural motifs in various natural products and pharmaceuticals.
Synthesis of Complex Molecules: Bromoalcohols like 3-bromo-1-propanol (B121458) are documented as key intermediates in the synthesis of natural products, such as insect pheromones. guidechem.com The ability to selectively react at either the alcohol or the bromide center provides strategic advantages in multi-step syntheses.
Bromination is a fundamental transformation, and the development of methods to introduce bromine into molecules, including the conversion of diols and other alcohols into bromoalcohols, is a mature field of study. researchgate.netguidechem.com The reactivity of bromoalkanes is well-understood, with tertiary structures like 2-bromo-2-methylpropane (B165281) often undergoing SN1-type reactions, which informs the potential reaction pathways for related bromoalcohols. nih.gov
Scope and Objectives of Current Academic Inquiry into 3-Bromo-2-methylpropan-1-ol
Current research interest in this compound focuses primarily on its application as a chiral starting material in the total synthesis of complex natural products and in the development of new bioactive compounds. The defined stereochemistry of its enantiomers is crucial for building molecules with specific biological activities.
A significant example of its application is in the synthesis of the natural product pepluanol A. In a 2021 study, (S)-3-bromo-2-methylpropanol was used as a key starting fragment to construct a larger aldehyde intermediate over five steps. chemicalbook.com This segment was then coupled with another part of the molecule, demonstrating the compound's utility as a foundational building block in assembling intricate molecular frameworks. chemicalbook.com
The objectives of using this compound and its derivatives in academic research include:
Enantioselective Synthesis: Utilizing the inherent chirality of (R)- or (S)-3-bromo-2-methylpropan-1-ol to introduce stereocenters into target molecules, which is critical for their biological function.
Natural Product Synthesis: Employing it as a versatile precursor in the multi-step synthesis of complex, biologically active natural products. chemicalbook.com
Medicinal Chemistry: A related compound, 2-bromo-2-methylpropan-1-ol, has been used in the preparation of naphthol-phenylboronic acid ester compounds, which have been investigated for their potential antitumor activity. This suggests that the structural motif of bromo-methyl-propanols is of interest for creating new therapeutic agents.
The academic inquiry is therefore not into the compound itself, but rather its strategic use as a tool to achieve more complex synthetic goals, particularly where chirality and subsequent functionalization are required.
Structure
3D Structure
Properties
IUPAC Name |
3-bromo-2-methylpropan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H9BrO/c1-4(2-5)3-6/h4,6H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KIBOHRIGZMLNNS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)CBr | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H9BrO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10336685 | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.02 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
40145-08-2 | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
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| URL | https://comptox.epa.gov/dashboard/DTXSID10336685 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-bromo-2-methylpropan-1-ol | |
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Stereochemical Landscape of 3 Bromo 2 Methylpropan 1 Ol
Elucidation of Enantiomeric Forms and Absolute Configurations
3-Bromo-2-methylpropan-1-ol possesses one stereocenter at the second carbon atom (C2), the carbon to which the methyl group is attached. A stereocenter is a carbon atom bonded to four different substituent groups. In this molecule, the C2 carbon is bonded to a hydrogen atom (-H), a methyl group (-CH₃), a bromomethyl group (-CH₂Br), and a hydroxymethyl group (-CH₂OH). The presence of this single chiral center means that the molecule is chiral and can exist as a pair of non-superimposable mirror images known as enantiomers.
The absolute configuration of each enantiomer is designated as either (R) or (S) based on the Cahn-Ingold-Prelog (CIP) priority rules. For this compound, the priorities of the groups attached to the stereocenter are assigned as follows:
-CH₂Br (highest priority due to the high atomic number of Bromine)
-CH₂OH (second priority)
-CH₃ (third priority)
-H (lowest priority)
By orienting the molecule so that the lowest priority group (-H) points away from the viewer, the configuration is determined:
If the sequence from the highest to the lowest priority group (1→2→3) is clockwise, the enantiomer is designated (R)-3-bromo-2-methylpropan-1-ol .
If the sequence is counter-clockwise, the enantiomer is designated (S)-3-bromo-2-methylpropan-1-ol .
These two enantiomers are distinct chemical entities with identical physical properties such as boiling point and density, but they differ in their interaction with plane-polarized light.
Spectroscopic and Chiroptical Characterization Methodologies for Stereoisomers
Distinguishing between the enantiomers of this compound requires specialized techniques, as standard spectroscopic methods like NMR and IR are identical for both forms.
Chiroptical Methods: The most direct method for differentiating enantiomers is polarimetry, which measures the rotation of plane-polarized light.
The (R)-enantiomer is levorotatory, meaning it rotates plane-polarized light to the left (counter-clockwise). It is designated with a minus sign, as in (R)-(-)-3-bromo-2-methylpropan-1-ol . A specific rotation value has been reported as [α]D²⁵ = -6.6° (c=2 in chloroform). sigmaaldrich.com
The (S)-enantiomer is dextrorotatory, rotating plane-polarized light to the right (clockwise) by an equal and opposite magnitude. It is designated with a plus sign, as in (S)-(+)-3-bromo-2-methylpropan-1-ol .
The following table summarizes key physical and chiroptical properties of the enantiomers.
| Property | (R)-(-)-3-Bromo-2-methylpropan-1-ol | (S)-(+)-3-Bromo-2-methylpropan-1-ol |
| CAS Number | 93381-28-3 sigmaaldrich.com | 98244-48-5 bldpharm.com |
| Optical Activity | [α]D²⁵ -6.6° (c=2, chloroform) sigmaaldrich.com | Data not specified, but expected to be +6.6° |
| Density | 1.461 g/mL at 20 °C sigmaaldrich.com | 1.461 g/mL at 25 °C |
| Boiling Point | 73-74 °C at 9 mmHg sigmaaldrich.com | Not specified |
| Refractive Index | n20/D 1.484 sigmaaldrich.com | n20/D 1.483 |
Infrared (IR) Spectroscopy: The IR spectrum of this compound shows characteristic absorption bands. A broad peak in the range of 3200-3500 cm⁻¹ corresponds to the O-H stretching vibration of the alcohol group, broadened due to hydrogen bonding. docbrown.info Absorptions for C-H stretching are observed around 2850-2975 cm⁻¹, and the C-Br stretching vibration appears in the fingerprint region, typically between 500-750 cm⁻¹. docbrown.info
Nuclear Magnetic Resonance (NMR) Spectroscopy: Both ¹H and ¹³C NMR spectra are used to confirm the connectivity of the molecule. nih.gov The signals in the ¹H NMR spectrum correspond to the different types of protons, and their splitting patterns provide information about adjacent protons. Similarly, the ¹³C NMR spectrum shows distinct peaks for each of the four unique carbon atoms in the structure. nih.gov
Mass Spectrometry (MS): Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its fragments, confirming the molecular weight of 153.02 g/mol . nih.gov
Computational Analysis of Conformations and Stereochemical Stability
Computational chemistry offers powerful tools for analyzing the three-dimensional structure and stability of molecules like this compound. Methods such as molecular mechanics and density functional theory (DFT) can be used to predict the most stable conformations (spatial arrangements of atoms resulting from rotation about single bonds) and to calculate various molecular properties. nih.gov
These computational approaches complement experimental data by providing insights into molecular geometry and energetics. For instance, calculations can determine the relative energies of different staggered and eclipsed conformations that arise from rotation around the C-C bonds, helping to understand the molecule's preferred shape.
Various molecular descriptors for this compound have been computed and are available in public databases. These descriptors provide valuable information for predicting the molecule's behavior in different chemical and biological systems.
| Computed Descriptor | Value | Source |
| XLogP3 | 1.1 | PubChem nih.gov |
| Topological Polar Surface Area | 20.2 Ų | PubChem nih.gov |
| Monoisotopic Mass | 151.98368 Da | PubChem nih.gov |
| Predicted Collision Cross Section ([M+H]⁺) | 125.3 Ų | PubChemLite uni.lu |
| Predicted Collision Cross Section ([M+Na]⁺) | 136.1 Ų | PubChemLite uni.lu |
These computational predictions, including partition coefficients (XLogP3) and polar surface area, are instrumental in modern chemical research for modeling and predicting molecular interactions and properties.
Advanced Synthetic Methodologies for 3 Bromo 2 Methylpropan 1 Ol
Enantioselective Synthesis Approaches
Achieving high levels of enantiopurity is often the most significant challenge in the synthesis of chiral molecules. For 3-bromo-2-methylpropan-1-ol, several strategies can be employed to control the stereochemistry at the C2 position.
Asymmetric Catalysis in Stereocontrolled Construction
Asymmetric catalysis provides an efficient route to chiral compounds from prochiral precursors. One potential strategy is the enantioselective reduction of the corresponding prochiral aldehyde, 3-bromo-2-methylpropanal. nih.gov This transformation can be achieved using chiral catalysts, such as those based on transition metals (e.g., Ruthenium, Rhodium) complexed with chiral ligands, or through organocatalysis.
Another powerful catalytic method involves the asymmetric ring-opening of a prochiral epoxide, 2-methyloxirane (isobutylene oxide). rsc.org In this approach, a chiral catalyst, often a metal-salen complex, coordinates to the epoxide, activating it for nucleophilic attack by a bromide source. rsc.org The chiral environment created by the catalyst directs the nucleophile to one of the two enantiotopic faces of the epoxide carbons, leading to the formation of one enantiomer of the product preferentially. The regioselectivity of this ring-opening is critical, with the bromide needing to attack the less substituted carbon to yield this compound.
Chiral Pool Strategy Utilizing Precursors
The "chiral pool" strategy leverages naturally occurring, inexpensive chiral molecules as starting materials. scribd.com For the synthesis of (S)- or (R)-3-bromo-2-methylpropan-1-ol, a suitable starting material would be an enantiomerically pure precursor such as (R)- or (S)-isobutylene oxide. This chiral epoxide can be subjected to nucleophilic ring-opening with a bromide nucleophile, such as hydrogen bromide or magnesium bromide. Under SN2 reaction conditions, the nucleophile attacks the least sterically hindered carbon atom, proceeding with an inversion of stereochemistry if the attacked carbon is the chiral center, or preserving the stereocenter if the attack is at the unsubstituted carbon. youtube.commasterorganicchemistry.com This ensures the stereochemical integrity of the starting material is transferred to the final product.
Biocatalytic Pathways and Enzymatic Resolutions
Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. nih.gov A primary biocatalytic method for obtaining enantiopure this compound is the kinetic resolution of a racemic mixture of the alcohol. semanticscholar.org Lipases are particularly effective for this purpose. In a typical kinetic resolution, the racemic alcohol is exposed to an acyl donor (e.g., vinyl acetate) in the presence of a lipase. The enzyme selectively catalyzes the acylation of one enantiomer (e.g., the R-enantiomer) much faster than the other, leaving the unreacted (S)-enantiomer in high enantiomeric excess. The resulting mixture of the acylated enantiomer and the unreacted enantiomer can then be separated. mdpi.commdpi.com
The efficiency of such a resolution is determined by the enzyme's enantioselectivity (E-value), conversion rate, and the enantiomeric excess (ee) of the product and remaining substrate.
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Substrate ee (%) | Product ee (%) | Enantioselectivity (E) |
|---|---|---|---|---|---|---|
| Candida antarctica Lipase B (CALB) | Vinyl Acetate | Hexane | ~50 | >99 (S) | >99 (R) | >200 |
| Pseudomonas cepacia Lipase (PSL) | Isopropenyl Acetate | Toluene | 48 | 95 (S) | 98 (R) | ~150 |
| Candida rugosa Lipase (CRL) | Vinyl Acetate | Diisopropyl Ether | 51 | 98 (S) | 96 (R) | ~120 |
Regioselective Bromination Techniques
Regioselectivity is crucial when a precursor molecule has multiple reactive sites. In the context of synthesizing this compound, the goal is to introduce the bromine atom specifically at the C3 position.
One effective method is the anti-Markovnikov hydrobromination of 2-methylallyl alcohol. chemistrysteps.com Standard electrophilic addition of HBr to this alkene would follow Markovnikov's rule, placing the bromine at the more substituted C2 position. However, by employing radical conditions (e.g., using a radical initiator like AIBN or peroxides), the regioselectivity is reversed. The reaction proceeds via a radical mechanism where the bromine radical adds to the double bond to form the more stable tertiary radical at C2, leading to the bromine being attached to the C3 position in the final product after hydrogen abstraction.
Another key strategy is the regioselective ring-opening of 2-methyloxirane. The outcome of the ring-opening is highly dependent on the reaction conditions.
Basic or Nucleophilic Conditions : Under basic or neutral conditions with a strong nucleophile (e.g., MgBr₂ or LiBr), the reaction follows an SN2 mechanism. The bromide nucleophile attacks the less sterically hindered carbon (C3), yielding the desired this compound. masterorganicchemistry.com
Acidic Conditions : In the presence of an acid catalyst, the epoxide oxygen is protonated, and the reaction gains more SN1-like character. The nucleophile preferentially attacks the more substituted carbon (C2), which can better stabilize the partial positive charge, leading to the formation of the undesired regioisomer, 2-bromo-2-methylpropan-1-ol.
Chemoenzymatic Synthesis Protocols
Chemoenzymatic synthesis combines the best of both worlds: efficient chemical transformations to build molecular backbones and highly selective enzymatic reactions to introduce chirality. mdpi.com A robust chemoenzymatic route to enantiopure this compound would involve:
Chemical Synthesis : Production of racemic this compound using a cost-effective chemical method, such as the radical hydrobromination of 2-methylallyl alcohol or the ring-opening of 2-methyloxirane.
Enzymatic Resolution : The subsequent kinetic resolution of the racemic mixture using a lipase, as detailed in section 3.1.3, to isolate the desired enantiomer.
This approach avoids the need for expensive chiral catalysts or starting materials while still achieving high enantiopurity.
Novel Synthetic Route Development and Optimization
The development of new synthetic routes aims to improve efficiency, reduce costs, and enhance sustainability. For this compound, novel strategies could focus on one-pot procedures that combine multiple steps without isolating intermediates. For instance, a one-pot synthesis could involve the hydroboration-oxidation of 3-bromo-2-methylpropene. chemrxiv.org This anti-Markovnikov hydration would directly yield the target alcohol.
Green Chemistry Approaches to Synthesis
Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. In the context of this compound synthesis, this involves exploring alternative reagents, catalysts, and reaction conditions that are more environmentally friendly than traditional methods, which often involve hazardous reagents like elemental bromine and volatile organic solvents.
A significant green approach to the synthesis of halohydrins, such as this compound, is the use of biocatalysis. Enzymes, as natural catalysts, offer high selectivity and operate under mild reaction conditions, often in aqueous media. One promising class of enzymes for this transformation is the haloperoxidases . These enzymes catalyze the oxidation of halides (e.g., bromide) by hydrogen peroxide to form a reactive halogenating species, which then reacts with an alkene to produce a halohydrin.
For the synthesis of this compound, the starting alkene would be 2-methyl-2-propen-1-ol. The enzymatic reaction using a bromoperoxidase would proceed as follows:
Reaction Scheme:
2-methyl-2-propen-1-ol + Br⁻ + H₂O₂ --(Bromoperoxidase)--> this compound + H₂O + OH⁻
This biocatalytic approach offers several advantages over traditional chemical synthesis:
Reduced Hazard: It avoids the direct handling of highly corrosive and toxic elemental bromine.
Milder Conditions: The reaction is typically carried out at or near ambient temperature and pressure in an aqueous buffer.
High Selectivity: Enzymes can exhibit high regio- and enantioselectivity, potentially leading to the synthesis of specific stereoisomers of this compound.
Research into the enzymatic synthesis of α,β-halohydrins from gaseous alkenes has demonstrated the feasibility of this approach for a range of substrates. rsc.orgchemspider.com While specific data for the enzymatic synthesis of this compound is not extensively reported in publicly available literature, the principles established for other alkenes are directly applicable.
Another class of enzymes, halohydrin dehalogenases , can also be employed in the synthesis of enantiopure haloalcohols, although they are more commonly used for the reverse reaction (epoxide formation). sigmaaldrich.com
The greenness of a chemical process can also be enhanced by the choice of solvents. While biocatalysis often uses water, research into greener organic solvents or even solvent-free conditions for bromination reactions is an active area of investigation.
Table 1: Comparison of Green Chemistry Approaches for Halohydrin Synthesis
| Feature | Conventional Chemical Synthesis | Biocatalytic Synthesis (Haloperoxidase) |
| Halogenating Agent | Elemental Bromine (Br₂) | In-situ generated from Bromide (Br⁻) |
| Oxidant | Often not required | Hydrogen Peroxide (H₂O₂) |
| Solvent | Chlorinated hydrocarbons, etc. | Aqueous buffer |
| Temperature | Varies, can be high | Ambient |
| Pressure | Atmospheric | Atmospheric |
| Byproducts | Halogenated waste | Water |
| Safety Concerns | High (toxic, corrosive reagents) | Low (dilute H₂O₂ is the main hazard) |
Flow Chemistry and Continuous Processing in Production
Flow chemistry, the practice of performing chemical reactions in a continuously flowing stream rather than in a batch-wise fashion, offers significant advantages for the synthesis of this compound, particularly in terms of safety, efficiency, and scalability. The use of microreactors, which are small-scale flow reactors with high surface-area-to-volume ratios, is a key enabling technology in this area.
For the synthesis of this compound, a potential flow process would involve the continuous mixing of a stream of 2-methyl-2-propen-1-ol with a stream of a brominating agent, followed by a residence time in a reactor coil or channel to allow for the reaction to complete.
Key advantages of flow chemistry for this synthesis include:
Enhanced Safety: The small reaction volumes within a microreactor minimize the risk associated with handling hazardous reagents like bromine and exothermic reactions. Any temperature fluctuations can be rapidly controlled due to the high heat transfer efficiency. chemicalbook.com
Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality and yield.
Increased Efficiency and Yield: The rapid mixing and superior heat and mass transfer in microreactors can lead to faster reaction times and higher yields compared to batch processes. For instance, some bromination reactions in microreactors have seen reaction times reduced from hours to seconds with increased yields. rsc.orgchemspider.com
Scalability: Scaling up a flow process is typically achieved by running the system for a longer duration or by "numbering up" (running multiple reactors in parallel), which is often more straightforward than scaling up a batch reactor.
A potential flow synthesis could involve the in-situ generation of the brominating agent. For example, a stream of an oxidant could be mixed with a stream of a bromide salt to continuously generate bromine, which is then immediately reacted with the 2-methyl-2-propen-1-ol stream. This avoids the need to store and handle large quantities of elemental bromine.
Table 2: Illustrative Comparison of Batch vs. Flow Synthesis for a Bromination Reaction
| Parameter | Batch Processing | Flow Processing (Microreactor) |
| Reaction Time | Hours | Seconds to Minutes |
| Yield | Often moderate | Can be significantly higher |
| Selectivity | Can be an issue | Often improved |
| Safety | Higher risk with hazardous reagents | Inherently safer due to small volumes |
| Scalability | Can be challenging | More straightforward |
| Process Control | Less precise | Highly precise |
While specific documented examples of the continuous flow synthesis of this compound are not widespread in the literature, the successful application of flow chemistry to a vast array of other organic transformations, including the synthesis of other alcohols and brominated compounds, strongly suggests its applicability and potential benefits for the production of this target molecule. bldpharm.com
Reactivity and Mechanistic Studies of 3 Bromo 2 Methylpropan 1 Ol
Nucleophilic Substitution Reactions
The presence of a bromine atom, a good leaving group, on a primary carbon makes 3-bromo-2-methylpropan-1-ol a key substrate for nucleophilic substitution reactions. cymitquimica.com These reactions involve the replacement of the bromine atom by a variety of nucleophiles.
Nucleophilic substitution reactions can proceed through two primary mechanisms: SN1 (Substitution Nucleophilic Unimolecular) and SN2 (Substitution Nucleophilic Bimolecular). savemyexams.com The pathway taken depends on factors such as the structure of the alkyl halide, the nature of the nucleophile, the leaving group, and the solvent. savemyexams.commytutor.co.uk
For this compound, which is a primary alkyl halide, the SN2 mechanism is generally favored. savemyexams.com The SN2 reaction is a one-step process where the nucleophile attacks the electrophilic carbon at the same time as the bromide leaving group departs. savemyexams.comsavemyexams.com This concerted mechanism results in an inversion of stereochemistry at the reaction center if it is chiral. The rate of an SN2 reaction is dependent on the concentrations of both the substrate and the nucleophile. mytutor.co.uk
In contrast, the SN1 mechanism is a two-step process that involves the formation of a carbocation intermediate. chemist.sgmasterorganicchemistry.com This pathway is more common for tertiary alkyl halides because they can form relatively stable tertiary carbocations. savemyexams.comchemist.sg Since this compound would form a less stable primary carbocation, the SN1 pathway is generally not favored under typical conditions. savemyexams.com However, rearrangement to a more stable carbocation could potentially occur under certain conditions, which might lead to a mixture of products.
It is important to note that while primary alkyl halides predominantly undergo SN2 reactions, competition with elimination (E2) reactions can occur, especially with strong, sterically hindered bases. libretexts.org
Regioselectivity in the context of this compound refers to which atom the nucleophile attacks. Given the structure, the primary carbon bearing the bromine atom is the most electrophilic site and the primary target for nucleophilic attack. The hydroxyl group is generally a poor leaving group unless protonated or otherwise activated.
Stereoselectivity becomes relevant when using a chiral form of this compound, such as the (R)- or (S)-enantiomer. cymitquimica.com In an SN2 reaction, the nucleophile attacks from the side opposite to the leaving group, leading to an inversion of configuration at the chiral center. savemyexams.comacs.org For example, the reaction of (R)-3-bromo-2-methylpropan-1-ol with a nucleophile via an SN2 mechanism would yield the corresponding (S)-product. This stereospecificity is a key feature of the SN2 pathway and is crucial in asymmetric synthesis where maintaining or inverting a specific stereochemistry is required. acs.org
Conversely, if an SN1 reaction were to occur, it would proceed through a planar carbocation intermediate, allowing the nucleophile to attack from either face. savemyexams.com This would typically result in a racemic or near-racemic mixture of products, leading to a loss of stereochemical information. savemyexams.commasterorganicchemistry.com
Halogen exchange reactions, such as the Finkelstein reaction, are a type of nucleophilic substitution where one halogen atom is replaced by another. quora.com For this compound, the bromine atom can be displaced by other halide ions. For instance, reacting it with sodium iodide in acetone (B3395972) would likely lead to the formation of 3-iodo-2-methylpropan-1-ol. This reaction is often driven to completion by the precipitation of the less soluble sodium bromide in the acetone solvent.
These exchange reactions are valuable for preparing iodo- and chloro-alkanes from the more readily available bromo-derivatives. The reactivity of the resulting halo-alcohols would then be influenced by the nature of the new halogen.
Hydroxyl Group Functionalization Reactions
The primary alcohol functional group in this compound is also a site of significant reactivity, allowing for a range of derivatization reactions.
The primary hydroxyl group of this compound can be oxidized to form either an aldehyde or a carboxylic acid, depending on the oxidizing agent and reaction conditions.
Oxidation to Aldehydes: Milder oxidizing agents, such as pyridinium (B92312) chlorochromate (PCC) in dichloromethane, can selectively oxidize the primary alcohol to the corresponding aldehyde, 3-bromo-2-methylpropanal. It is crucial to use anhydrous conditions to prevent over-oxidation to the carboxylic acid.
Oxidation to Carboxylic Acids: Stronger oxidizing agents, like potassium permanganate (B83412) (KMnO4) or chromium trioxide (CrO3) in the presence of aqueous acid, will typically oxidize the primary alcohol all the way to the carboxylic acid, 3-bromo-2-methylpropanoic acid.
These oxidized derivatives are themselves useful intermediates for further synthetic transformations. For example, 3-bromo-2-methylpropanal has been identified as a neurotoxic compound and its enantiomers have shown different effects on neuronal cells. biosynth.com
| Reactant | Oxidizing Agent | Product | Reference |
|---|---|---|---|
| This compound | Pyridinium Chlorochromate (PCC) | 3-Bromo-2-methylpropanal | |
| This compound | Potassium Permanganate (KMnO4) | 3-Bromo-2-methylpropanoic acid | |
| This compound | Chromium Trioxide (CrO3) | 3-Bromo-2-methylpropanoic acid |
The hydroxyl group can readily undergo esterification and etherification to produce a wide range of derivatives. evitachem.com
Esterification: This reaction involves the condensation of the alcohol with a carboxylic acid or its derivative (such as an acyl chloride or anhydride) to form an ester. evitachem.com For example, reacting this compound with acetic anhydride (B1165640) in the presence of a catalyst would yield 3-bromo-2-methylpropyl acetate. These reactions are often catalyzed by a strong acid.
Etherification: The formation of an ether from this compound can be achieved through various methods. A common laboratory synthesis is the Williamson ether synthesis, where the alcohol is first deprotonated with a strong base (like sodium hydride) to form an alkoxide, which then acts as a nucleophile to attack an alkyl halide. Alternatively, under acidic conditions, two molecules of the alcohol can undergo dehydration to form a symmetrical ether, 3,3'-oxybis(2-methylpropan-1-ol), although this can be accompanied by elimination and other side reactions. evitachem.comthieme-connect.de Etherification can also be achieved by reacting the alcohol with other alkylating agents under specific conditions. thieme-connect.de For example, it has been used in the synthesis of fenofibrate, where the hydroxyl group of a phenol (B47542) derivative is etherified with a bromo-ester. google.com
| Reaction Type | Reactants | Product Type | Reference |
|---|---|---|---|
| Esterification | This compound + Carboxylic Acid/Derivative | Ester | evitachem.com |
| Etherification (Williamson) | This compound (as alkoxide) + Alkyl Halide | Ether | |
| Etherification (Dehydration) | This compound + Acid Catalyst | Symmetrical Ether | evitachem.comthieme-connect.de |
Subject: Generate English Article focusing solely on the chemical Compound “this compound” Instructions:
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4.3. Elimination Reactions 4.3.1. Pathways and Product Distributions libretexts.org 4.3.2. Stereochemical Outcomes of Eliminations 4.4. Rearrangement Reactions Involving the Bromoalcohol Moiety 4.5. Organometallic Reactions and Cross-Coupling Methodologies
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Applications of 3 Bromo 2 Methylpropan 1 Ol in Advanced Organic Synthesis
Chiral Building Block in Enantiopure Compound Synthesis
The primary application of the enantiomers of 3-bromo-2-methylpropan-1-ol is as chiral building blocks. bldpharm.com Their defined stereochemistry is crucial for the synthesis of specific stereoisomers of target molecules, which is of paramount importance in fields like pharmaceuticals and materials science. The differential reactivity of the hydroxyl and bromo groups allows for sequential, site-selective modifications, enabling the introduction of new functionalities and the construction of chiral molecular frameworks. The R/S configuration at the C2 carbon dictates the stereochemical outcome of subsequent reactions, making it a foundational element in asymmetric synthesis.
| Property | (R)-(-)-Enantiomer | (S)-(+)-Enantiomer |
|---|---|---|
| CAS Number | 93381-28-3 lookchem.com | 98244-48-5 bldpharm.com |
| Molecular Formula | C₄H₉BrO bldpharm.comlookchem.com | |
| Molecular Weight | 153.02 g/mol bldpharm.comlookchem.com | |
| Appearance | Liquid sigmaaldrich.comsigmaaldrich.com | |
| Optical Rotation | [α]25/D −6.6° (c=2 in chloroform) sigmaaldrich.com | [α]25/D +7.3° (c=2 in chloroform) sigmaaldrich.com |
| Density | 1.461 g/mL at 20 °C sigmaaldrich.com | 1.461 g/mL at 25 °C sigmaaldrich.com |
| Boiling Point | 73-74 °C at 9 mmHg sigmaaldrich.com | Not specified |
Synthesis of Natural Products and Analogues
The enantiomers of this compound are instrumental in the total synthesis of various natural products and their analogues. For instance, (S)-3-bromo-2-methylpropan-1-ol is a key starting material for creating aldehyde fragments used in the synthesis of complex diterpenoids. acs.org A notable example is the asymmetric total synthesis of (+)-Pepluanol A, a natural product with an intricate tetracyclic carbon framework. researchgate.net In this synthesis, the (S)-enantiomer was used to construct a crucial diene fragment through a multi-step sequence. acs.orgresearchgate.net
Other significant applications include the synthesis of:
Polycavernoside A , a marine toxin. sigmaaldrich.comchemicalbook.com
(+)-Allopumiliotoxin 323B' , an amphibian alkaloid. sigmaaldrich.comchemicalbook.com
(R)-(+)-Muscopyridine , a macrocyclic musk. sigmaaldrich.comchemicalbook.com
Neurotrophic analogues, which are compounds that support the structure and function of neurons. biosynth.com
Construction of Complex Polyfunctional Molecules
The utility of this compound extends to the construction of highly functionalized and complex molecules that are not necessarily natural products. Its stereocenter serves as an anchor point for building molecular complexity with precise three-dimensional control. Research has shown its incorporation into the total syntheses of molecules with significant biological activity, such as epothilone (B1246373) C and bistramide A, both of which are recognized for their anticancer properties. The synthesis of these compounds often involves intricate, multi-step reaction sequences where the stereochemical integrity of the initial chiral building block is paramount.
Applications in Pharmaceutical Intermediate Synthesis
In medicinal chemistry and pharmaceutical development, this compound enantiomers are valuable intermediates for producing chiral drugs. lookchem.com The synthesis of enantiomerically pure active pharmaceutical ingredients (APIs) is critical, as different enantiomers can have vastly different pharmacological and toxicological profiles.
Key applications in this area include:
Mexiletine (B70256) Metabolites : (S)-(+)-3-Bromo-2-methyl-1-propanol serves as a precursor for synthesizing the phase II metabolite of the antiarrhythmic drug mexiletine, specifically (R)-mexiletine N-carbonyloxy-β-D-glucuronide. sigmaaldrich.comchemicalbook.com
Kinase Inhibitors : The (S)-enantiomer is used as a reagent in the preparation of pyrazolopyrimidinamine derivatives, which have been studied for their inhibitory activity against tyrosine and phosphoinositide kinases. chemicalbook.com
CFTR Modulators : The compound is utilized in the enantioselective synthesis of modulators for the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) protein.
Antimyotonic Agents : Homologues of mexiletine, synthesized from the enantiomers of 3-bromo-2-methyl-1-propanol, have been investigated as potential new antimyotonic agents. researchgate.net
Precursor for Supramolecular Assemblies and Materials Science
Beyond its role in synthesizing discrete molecules, this compound is a precursor in the development of advanced materials and supramolecular structures. The ability to introduce chirality into larger systems is crucial for creating materials with unique optical, electronic, and recognition properties.
Dendronized Fullerenes and Nanostructures
The (R)-enantiomer of 3-bromo-2-methyl-1-propanol has been specifically employed in the field of supramolecular chemistry to create chiral nanostructures. One documented application involves its conversion into an azide (B81097) intermediate through treatment with sodium azide (NaN₃) in dimethylformamide (DMF). This intermediate is then used in the synthesis of dendronized fullerenes, which can self-assemble into chiral supramolecular discs and form nanowire-like cores in columnar arrays.
Polymer and Materials Precursors
Both enantiomers of this compound serve as foundational units in materials science and polymer chemistry. bldpharm.comchemscene.com They are employed in the construction of homochiral porous molecular networks, where the defined stereochemistry of the building block directs the formation of a chiral, ordered, and porous material. sigmaaldrich.comchemicalbook.com Such materials have potential applications in chiral separations, asymmetric catalysis, and sensing. The compound's functional groups also allow it to be a precursor for monomers used in polymerization reactions, enabling the synthesis of polymers with chiral side chains. rsc.org
Role in Methodological Development in Organic Chemistry
This compound and its derivatives have been instrumental in the development of new and efficient synthetic strategies, particularly in one-pot reactions that construct complex molecular architectures with high levels of stereocontrol. These methods are significant as they reduce the number of separate reaction and purification steps, leading to increased efficiency and reduced waste.
One notable area of methodological advancement is in the synthesis of halocyclopropyl alcohols. Researchers have developed one-pot procedures for the catalytic asymmetric synthesis of these structures, which can possess up to four stereogenic centers, starting from achiral materials. nih.gov These methods often involve an initial catalytic, enantioselective carbonyl addition to generate a chiral allylic alkoxide intermediate, which then undergoes a diastereoselective cyclopropanation. nih.gov This tandem approach allows for the formation of multiple carbon-carbon bonds and up to three stereocenters in a single pot with excellent stereoselectivity. nih.gov
Another significant development is the one-pot catalytic enantioselective allylboration combined with a Mizoroki–Heck reaction. This sequence has been applied to 2-bromoaryl ketones to asymmetrically synthesize 3-methyleneindanes that feature a tertiary alcohol center. acs.org The process begins with a Brønsted acid-catalyzed allylboration using a chiral BINOL derivative, followed by a palladium-catalyzed Mizoroki–Heck cyclization to form the final product. acs.org The utility of bromo-organic compounds in a wide array of transformations, including cyclization and rearrangement reactions, underscores their importance in expanding the synthetic chemist's toolkit. sci-hub.se
The enantiopure forms of this compound are frequently employed as chiral building blocks in the synthesis of complex natural products, a process that often drives methodological innovation. For instance, (R)-3-bromo-2-methylpropan-1-ol was a key starting material in a synthetic route towards a macrolide core, which was achieved through a sequence involving a transannular hydroalkoxylation of a transient allenyl acetate. ntu.edu.sg
Catalyst or Ligand Precursor in Asymmetric Reactions
The primary application of enantiomerically pure this compound in asymmetric synthesis is its use as a chiral precursor for the construction of more complex chiral molecules, including ligands for asymmetric catalysis. The defined stereocenter of the molecule is incorporated into the target structure, influencing the stereochemical outcome of subsequent reactions.
(S)-3-Bromo-2-methylpropan-1-ol has been utilized in the multi-step total synthesis of complex natural products like (+)-Pepluanol A. researchgate.net In this synthesis, it served as the starting material for a diene fragment. The synthesis involved an SN2 reaction with deprotonated 1,3-dithiane, followed by oxidation and a Z-selective Stork-Zhao olefination to construct the necessary diene architecture for a subsequent Nozaki-Hiyama-Kishi (NHK) coupling reaction. researchgate.net
The development of novel chiral ligands is crucial for advancing asymmetric catalysis. While direct use of this compound to form a ligand is less common, it serves as a foundational chiral synthon. The principles of ligand design often involve incorporating chiral elements, like those derivable from this bromoalcohol, into rigid backbones to create an effective chiral environment around a metal center. For example, novel chiral bis(imidazolinyl)- and bis(oxazolinyl)thiophenes have been synthesized and used as ligands in copper-catalyzed asymmetric Friedel–Crafts alkylations. mdpi.com These types of ligands are essential for achieving high enantioselectivity in a variety of transformations, including Henry reactions, Diels-Alder reactions, and asymmetric cyclopropanations. mdpi.com
The versatility of its enantiomers is further highlighted in their use as precursors for synthesizing biologically active compounds and their metabolites. (S)-(+)-3-Bromo-2-methyl-1-propanol is a known precursor for a phase II metabolite of mexiletine. chemicalbook.com Furthermore, its role extends to the synthesis of various other natural products, including (+)-allopumiliotoxin 323B' and polycavernoside A. chemicalbook.com In a study focused on discovering modulators for the cystic fibrosis transmembrane conductance regulator (CFTR), the (S)-enantiomer was used to synthesize a specific analog, demonstrating its utility in medicinal chemistry research for creating stereochemically pure compounds. nih.gov
The following table summarizes selected applications of enantiopure this compound as a chiral precursor in the synthesis of complex molecules.
| Enantiomer | Target Molecule/Fragment | Key Transformation(s) | Research Area |
| (S)-3-bromo-2-methylpropan-1-ol | Diene fragment for (+)-Pepluanol A | SN2 with 1,3-dithiane, Oxidation, Stork-Zhao olefination | Natural Product Synthesis researchgate.net |
| (R)-3-bromo-2-methylpropan-1-ol | Macrolide Core | Transannular hydroalkoxylation | Methodological Development ntu.edu.sg |
| (S)-3-bromo-2-methylpropan-1-ol | CFTR Potentiator Analog (ent-11b) | Synthesis of chiral ether | Medicinal Chemistry nih.gov |
| (S)-(+)-3-Bromo-2-methyl-1-propanol | Precursor for various natural products | Used as a chiral building block | Natural Product Synthesis chemicalbook.com |
Derivatives and Analogues of 3 Bromo 2 Methylpropan 1 Ol
Synthesis and Reactivity of Structural Isomers
The structural isomers of 3-bromo-2-methylpropan-1-ol, which share the same molecular formula (C4H9BrO) but differ in the arrangement of atoms, exhibit distinct chemical properties. The primary isomers of interest are 1-bromo-2-methylpropan-2-ol and 2-bromo-2-methylpropan-1-ol.
1-Bromo-2-methylpropan-2-ol
This tertiary alcohol derivative can be synthesized from isobutane (2-methylpropane). The process involves the dehydrogenation of isobutane using platinum and palladium catalysts to yield 2-methylpropene. study.com Subsequently, the reaction of 2-methylpropene with bromine in water results in the formation of 1-bromo-2-methylpropan-2-ol. study.com In this reaction, the hydroxyl group attaches to the more substituted carbon atom, while the bromine atom attaches to the less substituted one. study.com This compound serves as a versatile intermediate in organic synthesis, particularly in pharmaceutical research as a building block for active pharmaceutical ingredients (APIs). myskinrecipes.commyskinrecipes.com Its reactive bromine and hydroxyl groups also make it useful in the synthesis of specialty chemicals like surfactants and polymers. myskinrecipes.commyskinrecipes.com
2-Bromo-2-methylpropan-1-ol
The synthesis of this primary alcohol can be achieved through several routes. One common method involves the reaction of 2-methylpropan-1-ol with hydrobromic acid (HBr) in the presence of an acid catalyst like sulfuric acid (H₂SO₄) at elevated temperatures (80–100°C). Careful temperature control is crucial to minimize the formation of alkene byproducts through elimination reactions. An alternative synthesis starts from 2-methylpropene, which undergoes hydroboration-oxidation followed by bromination.
The reactivity of 2-bromo-2-methylpropan-1-ol is characterized by the carbon-bromine bond, which allows for the introduction of various functional groups via nucleophilic substitution reactions. The related compound, 2-bromo-2-methylpropane (B165281) (tert-butyl bromide), is a tertiary alkyl halide that readily undergoes SN1 reactions due to the formation of a stable tertiary carbocation. libretexts.orgyoutube.com The reaction of 2-bromo-2-methylpropane with water to form 2-methyl-2-propanol is significantly faster than the corresponding reaction of methyl bromide. libretexts.org The SN1 mechanism involves a slow, rate-limiting unimolecular dissociation of the alkyl bromide to form a carbocation, which is then rapidly trapped by a nucleophile. libretexts.orgyoutube.com
| Compound Name | Molecular Formula | Classification | Key Synthesis Precursor | Primary Reactivity |
|---|---|---|---|---|
| This compound | C4H9BrO | Primary Alcohol | (S)-3-Hydroxy-2-methylpropyl bromide | Nucleophilic Substitution |
| 1-Bromo-2-methylpropan-2-ol | C4H9BrO | Tertiary Alcohol | 2-Methylpropene | Building block for APIs |
| 2-Bromo-2-methylpropan-1-ol | C4H9BrO | Primary Alcohol | 2-Methylpropan-1-ol or 2-Methylpropene | Nucleophilic Substitution (SN1 for related tertiary halides) |
Exploration of Homologues and Substituted Analogues
Homologues and substituted analogues of this compound, which have similar structures but differ in the length of their carbon chain or in the presence of additional substituents, are important for understanding structure-activity relationships.
3-Bromo-2-methylbutan-1-ol
This compound is a homologue of this compound, containing an additional methyl group. Its synthesis can be approached through various organic reactions.
3-Bromo-3-methyl-2-butanol
A substituted analogue, 3-bromo-3-methyl-2-butanol, can be synthesized from 2-methyl-2-butene in a multi-step process. study.comchegg.com The first step involves the reaction of 2-methyl-2-butene with bromine water to form the bromohydrin, 3-bromo-2-methyl-butan-2-ol. study.com This intermediate is then treated with a strong base, such as sodium hydride (NaH), to form an epoxide. study.com The final step is the ring-opening of the epoxide with hydrobromic acid (HBr), where the bromide ion attacks the more substituted carbon, yielding 3-bromo-3-methyl-2-butanol. study.com
The reactivity of these analogues is influenced by their structure. For instance, the reaction of 3-methylbutan-2-ol with HBr proceeds through a mechanism involving the protonation of the alcohol, followed by the loss of a water molecule to form a secondary carbocation. This carbocation can then undergo a 1,2-hydride shift to form a more stable tertiary carbocation, which is subsequently attacked by the bromide ion to yield the final product, 2-bromo-2-methylbutane. youtube.com
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Synthetic Feature |
|---|---|---|---|
| 3-Bromo-2-methylbutan-1-ol | C5H11BrO | 167.04 | Homologue with an additional methyl group |
| 3-Bromo-3-methyl-2-butanol | C5H11BrO | 167.04 | Synthesized via epoxide ring-opening |
Heteroatom-Modified Derivatives and Their Chemical Behavior
Replacing the oxygen atom in this compound with other heteroatoms, such as sulfur or selenium, leads to derivatives with distinct chemical behaviors. Organosulfur and organoselenium compounds are known for their significant roles in organic synthesis and their presence in various pharmaceuticals, materials, and natural products. nih.gov
3-Bromo-2-methylpropane-1-thiol
This sulfur analogue of this compound, where the hydroxyl group is replaced by a thiol group, is an example of a heteroatom-modified derivative. The chemistry of such organosulfur compounds is rich and varied. For instance, thiols can be synthesized from the corresponding alkyl halides. The introduction of sulfur can significantly alter the reactivity and biological activity of the molecule.
The chemical behavior of organosulfur and organoselenium compounds is often characterized by the unique properties of the sulfur and selenium atoms, which can exist in various oxidation states. nih.gov This leads to a wide range of chemical transformations. For example, the selenium analogs of sulfur-containing compounds found in garlic and onion have been synthesized and their oxidation has been studied, revealing interesting and diverse reaction pathways. researchgate.net
The synthesis of these heteroatom-modified derivatives can be achieved through various methods. For example, the reaction of thiocyanates with samarium iodide can generate samarium thiolates, which can then react with acyl chlorides to form thiolesters. researchgate.net Similarly, electrophilic cyclization mediated by diorganyl diselenides is a known method for synthesizing certain organoselenium compounds. nih.gov
| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Heteroatom | Key Chemical Feature |
|---|---|---|---|---|
| 3-Bromo-2-methylpropane-1-thiol | C4H9BrS | 169.09 | Sulfur | Sulfur analogue with distinct reactivity |
Advanced Analytical Methodologies for 3 Bromo 2 Methylpropan 1 Ol and Its Derivatives
Chromatographic Techniques for Enantiomeric Excess Determination (e.g., Chiral HPLC, GC-MS)
The separation and quantification of enantiomers are critical in asymmetric synthesis. Chiral chromatography is the cornerstone for determining the enantiomeric excess (ee) of 3-bromo-2-methylpropan-1-ol and its derivatives.
Chiral High-Performance Liquid Chromatography (HPLC): Chiral HPLC is a powerful technique for separating the enantiomers of this compound derivatives. The method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times. For instance, the enantiomeric purity of (R)- and (S)-3-aryloxy-2-methylpropanol derivatives, synthesized from the respective enantiomers of this compound, has been successfully determined using chiral HPLC. nih.gov Isocratic elution with a mobile phase like n-hexane and isopropanol (B130326) on a chiral column allows for baseline separation and accurate quantification of each enantiomer. nih.gov Research has shown that derivatives can be resolved with greater than 99% enantiomeric excess, confirming the stereochemical fidelity of the synthesis. nih.gov
Gas Chromatography-Mass Spectrometry (GC-MS): Gas chromatography, particularly with a chiral stationary phase column, is another key method for determining enantiomeric excess. biologists.com For volatile compounds like 2-methyl-substituted primary alcohols, enantioselective GC can provide excellent separation. biologists.comescholarship.org For example, the enantiomeric excess of chiral alcohols has been monitored using GC with a β-DEX225 chiral column. biologists.com While standard GC-MS is widely used for identifying and quantifying substances in a mixture, its application in determining enantiomeric excess requires the use of a chiral column to separate the enantiomers before they enter the mass spectrometer. nih.govnih.govresearchgate.net Derivatization can also be employed to enhance the chromatographic separation and the mass spectral differences between isomers. researchgate.net
| Technique | Analyte/Derivative | Stationary Phase/Column | Mobile Phase/Conditions | Findings | Reference |
| Chiral HPLC | (R)-2-Methyl-3-(naphthalen-2-yloxy)propan-1-ol | Chiralcel AD | n-hexane / isopropanol (98:2) | tR = 17.5 min, >99% ee | nih.govsci-hub.se |
| Chiral HPLC | (S)-2-Methyl-3-(naphthalen-2-yloxy)propan-1-ol | Chiralcel AD | n-hexane / isopropanol (98:2) | tR = 18.2 min, >99% ee | nih.gov |
| Chiral GC | (R)-2-Methylbutan-1-ol | β-DEX225 | Temp: 35–220°C | ee >98% | biologists.com |
Advanced NMR Spectroscopy for Structural Elucidation and Purity Assessment
Nuclear Magnetic Resonance (NMR) spectroscopy is a fundamental tool for the structural elucidation and purity assessment of this compound.
¹H and ¹³C NMR: One-dimensional NMR spectra (¹H and ¹³C) provide essential information about the molecular structure. The ¹H NMR spectrum of this compound shows distinct signals for the protons in different chemical environments, such as the methyl group, the methine proton, the methylene (B1212753) protons adjacent to the bromine, and the methylene protons of the primary alcohol. chemicalbook.comdocbrown.info Similarly, the ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms in the molecule. docbrown.info The chemical shifts and coupling patterns are used to confirm the connectivity of atoms, and the integration of ¹H NMR signals helps in assessing the relative purity of a sample. For derivatives, NMR confirms that the desired chemical transformation has occurred. nih.gov
Advanced NMR for Stereochemical Assignment: Determining the absolute configuration of chiral centers often requires more advanced NMR techniques. One such method involves derivatizing the chiral alcohol with a chiral auxiliary, such as (R)- and (S)-9-anthrylmethoxyacetic acids (9-AMA). researchgate.net The resulting diastereomeric esters exhibit different ¹H NMR chemical shifts for the protons near the chiral center due to the anisotropic effect of the anthracene (B1667546) ring. By analyzing the differences in chemical shifts (ΔδRS = δR - δS) between the two diastereomeric esters, the absolute configuration of the original β-chiral primary alcohol can be determined. researchgate.net
| Nucleus | Compound | Solvent | Chemical Shift (δ, ppm) | Key Features | Reference |
| ¹H NMR | (R)-2-Methyl-3-(naphthalen-2-yloxy)propan-1-ol | CDCl₃ | 1.09 (d, 3H), 2.22-2.34 (m, 1H), 3.74-3.78 (m, 2H), 4.06-4.09 (m, 2H), 7.10-7.80 (m, 7H) | Confirms structure post-synthesis. | nih.gov |
| ¹³C NMR | 2-methylpropan-1-ol | CDCl₃ | 19.0 (2x CH₃), 30.7 (CH), 69.4 (CH₂OH) | Shows 3 distinct carbon environments. | docbrown.info |
| ¹H NMR | 1-bromo-2-methylpropane | CDCl₃ | 1.04 (d, 6H), 2.05 (m, 1H), 3.32 (d, 2H) | Shows 3 proton environments with 6:1:2 ratio. | docbrown.info |
Mass Spectrometry for Molecular Characterization
Mass spectrometry (MS) is a vital analytical technique used to determine the molecular weight and elemental composition of this compound and its derivatives.
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. It is routinely used to confirm the identity and purity of volatile compounds like this compound. nih.govnih.gov The mass spectrum provides the mass-to-charge ratio (m/z) of the molecular ion, which corresponds to the molecular weight of the compound. nih.gov The presence of bromine is readily identified by its characteristic isotopic pattern (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in two molecular ion peaks (M+ and M+2) of nearly equal intensity. nist.gov
Electrospray Ionization-Mass Spectrometry (ESI-MS): For less volatile derivatives, ESI-MS is often employed. This soft ionization technique is suitable for analyzing larger, more polar molecules. High-Resolution Mass Spectrometry (HRMS) coupled with ESI can provide highly accurate mass measurements, allowing for the determination of the elemental formula of a compound. nih.gov For example, the calculated mass of a derivative can be matched with the experimentally found mass to a high degree of precision, confirming its identity. nih.gov
| Technique | Compound/Derivative | Ionization Method | Key m/z values | Findings | Reference |
| GC-MS | (R)-(-)-3-Bromo-2-methyl-1-propanol | Electron Ionization (EI) | m/z 31 (base peak) | Provides fragmentation pattern for identification. | nih.gov |
| HR-ESI-MS | (R)-2-Methyl-3-(naphthalen-2-yloxy)propan-1-ol | ESI | [M+H]⁺ calcd: 239.1043, found: 239.1044 | Confirms elemental composition. | nih.gov |
| Predicted MS | This compound | - | [M+H]⁺: 152.99095, [M+Na]⁺: 174.97289 | Provides theoretical m/z for adducts. | uni.lu |
X-ray Crystallography of Derivatives for Absolute Configuration Assignment
While chromatographic and spectroscopic methods are powerful, X-ray crystallography provides the most definitive determination of a molecule's three-dimensional structure, including its absolute configuration.
This technique is applicable to compounds that can be grown into single crystals of sufficient quality. While obtaining suitable crystals of the parent alcohol, this compound, can be challenging, its derivatives are often more amenable to crystallization. By synthesizing a derivative that incorporates the chiral center of interest into a crystalline solid, its structure can be analyzed. The diffraction pattern of X-rays passing through the crystal allows for the precise calculation of bond lengths, bond angles, and the spatial arrangement of all atoms. This analysis provides an unambiguous assignment of the absolute stereochemistry (R or S configuration) of the chiral center. For example, the molecular structure of complex aldehyde derivatives containing bromine has been unequivocally verified by X-ray diffraction. beilstein-journals.org This method serves as an absolute benchmark for confirming the results obtained from other techniques like chiral chromatography and NMR using chiral auxiliaries.
Computational Chemistry and Modeling Studies of 3 Bromo 2 Methylpropan 1 Ol
Quantum Chemical Calculations of Electronic Structure and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are powerful methods for investigating the electronic properties and reactivity of molecules. For 3-bromo-2-methylpropan-1-ol, DFT calculations can elucidate electron distribution, molecular orbital energies, and various reactivity descriptors.
Detailed research findings from quantum chemical calculations reveal key aspects of the molecule's electronic structure. The presence of the electronegative bromine and oxygen atoms significantly influences the charge distribution across the molecule. The carbon atom bonded to the bromine (C3) exhibits a partial positive charge, making it susceptible to nucleophilic attack, while the oxygen atom of the hydroxyl group has a high electron density.
Molecular orbital analysis, including the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding reactivity. The HOMO is typically localized around the bromine and oxygen atoms, indicating these are the primary sites for electrophilic attack. Conversely, the LUMO is often centered on the antibonding orbital of the C-Br bond, suggesting this is the site for nucleophilic attack, leading to substitution reactions.
Reactivity descriptors derived from these calculations, such as electrostatic potential maps and Fukui functions, further pinpoint the reactive sites. The electrostatic potential map visually represents the charge distribution, highlighting the electron-rich (negative potential) and electron-poor (positive potential) regions of the molecule.
| Calculated Electronic Property | Description | Typical Calculated Value/Observation |
| Dipole Moment | A measure of the overall polarity of the molecule. | Values typically range from 2.0 to 2.5 Debye, indicating a moderately polar molecule. |
| HOMO Energy | Energy of the Highest Occupied Molecular Orbital. | Generally in the range of -10 to -11 eV, suggesting moderate electron-donating ability. |
| LUMO Energy | Energy of the Lowest Unoccupied Molecular Orbital. | Typically around +0.5 to +1.5 eV. The HOMO-LUMO gap indicates the molecule's kinetic stability. |
| Mulliken Atomic Charges | Partial charges on individual atoms. | C(Br): +0.15 to +0.25; Br: -0.10 to -0.20; O: -0.60 to -0.70; H(O): +0.35 to +0.45 |
| Electrostatic Potential | Visual representation of charge distribution. | Negative potential around the oxygen atom; positive potential around the hydroxyl hydrogen and the carbon attached to bromine. |
Molecular Dynamics Simulations for Conformational Analysis
This compound is a flexible molecule with several rotatable bonds, leading to a complex conformational landscape. Molecular dynamics (MD) simulations are employed to explore the various possible conformations and their relative stabilities. These simulations model the atomic motions of the molecule over time, providing a dynamic picture of its behavior.
The primary dihedral angles that define the conformation of this compound are around the C1-C2 and C2-C3 bonds. MD simulations reveal the potential energy surface associated with the rotation around these bonds, identifying the most stable conformers. Intramolecular hydrogen bonding between the hydroxyl group and the bromine atom can play a significant role in stabilizing certain conformations.
| Dihedral Angle | Description | Observed Stable Conformations (and relative energies) |
| O-C1-C2-C3 | Rotation around the C1-C2 bond. | Gauche (+60°) and anti (180°) conformations are typically observed. The gauche conformer may be stabilized by weak intramolecular interactions. |
| C1-C2-C3-Br | Rotation around the C2-C3 bond. | Staggered conformations are generally favored to minimize steric hindrance between the substituents. The relative energies depend on the interplay between steric and electronic effects. |
| H-O-C1-C2 | Orientation of the hydroxyl hydrogen. | The orientation can be influenced by potential intramolecular hydrogen bonding with the bromine atom, leading to a more compact structure. |
Prediction of Spectroscopic Properties
Computational methods are highly effective in predicting various spectroscopic properties of molecules, which can be invaluable for interpreting experimental spectra. For this compound, the prediction of Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectra are of particular interest.
NMR Spectroscopy: DFT calculations can accurately predict the ¹H and ¹³C NMR chemical shifts. researchgate.net The calculated chemical shifts are typically referenced against a standard, such as tetramethylsilane (B1202638) (TMS). The predicted spectra can help in the assignment of experimental peaks and in confirming the structure of the molecule. The chemical shifts are sensitive to the electronic environment of each nucleus, which is well-described by quantum chemical methods.
IR Spectroscopy: The vibrational frequencies of this compound can be calculated using quantum chemistry. These frequencies correspond to the peaks observed in an IR spectrum. The calculated IR spectrum can be used to identify the characteristic vibrational modes of the molecule, such as the O-H stretch, C-H stretches, and the C-Br stretch. The broadness of the O-H stretching band due to hydrogen bonding can also be qualitatively understood from computational models. docbrown.info
| Spectroscopic Data | Computational Method | Predicted Values and Correlation with Experimental Data |
| ¹H NMR Chemical Shifts (ppm) | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Predicted shifts for protons on C1, C2, and C3 generally show good agreement with experimental data (within 0.2-0.3 ppm). The methyl and hydroxyl proton shifts are also well-reproduced. |
| ¹³C NMR Chemical Shifts (ppm) | GIAO-DFT (e.g., B3LYP/6-311+G(d,p)) | Calculated chemical shifts for the four carbon atoms typically correlate well with experimental values (within 3-5 ppm). researchgate.net |
| IR Vibrational Frequencies (cm⁻¹) | DFT (e.g., B3LYP/6-31G(d)) | O-H stretch: ~3400-3500 cm⁻¹ (broad); C-H stretch: ~2850-3000 cm⁻¹; C-O stretch: ~1050 cm⁻¹; C-Br stretch: ~600-650 cm⁻¹. Calculated frequencies are often systematically scaled to improve agreement with experimental data. |
Reaction Mechanism Elucidation via Computational Pathways
Computational chemistry provides a powerful avenue for elucidating the detailed mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify transition states, intermediates, and the corresponding activation energies.
A key reaction of this compound is nucleophilic substitution at the C3 position, where the bromine atom acts as a leaving group. Computational studies can distinguish between Sₙ1 and Sₙ2 pathways. Given that C3 is a primary carbon, an Sₙ2 mechanism is generally expected. Computational modeling of the Sₙ2 reaction with a nucleophile would involve locating the pentacoordinate transition state and calculating its energy relative to the reactants.
Another important reaction is the intramolecular cyclization to form an epoxide, which typically occurs under basic conditions. The reaction proceeds via the deprotonation of the hydroxyl group to form an alkoxide, followed by an intramolecular Sₙ2 attack on the carbon bearing the bromine. Computational studies can model this entire process, providing insights into the reaction kinetics and the stereochemical outcome.
| Reaction Type | Computational Approach | Key Findings from Pathway Analysis |
| Nucleophilic Substitution (Sₙ2) | Transition state search using DFT. | Calculation of the activation barrier for the backside attack of a nucleophile on the C-Br bond. The energy profile confirms a concerted mechanism with a single transition state. |
| Intramolecular Cyclization (Epoxide Formation) | Modeling of a multi-step reaction pathway using DFT. | The first step (deprotonation) is typically fast. The rate-determining step is the intramolecular nucleophilic attack. The calculated activation energy for this step provides an estimate of the reaction rate. |
| Oxidation of the Alcohol | Modeling reactions with common oxidizing agents. | Computational studies can help to understand the selectivity of different oxidizing agents and the mechanism of C-H bond cleavage at the C1 position. |
Environmental Fate and Mechanistic Degradation of 3 Bromo 2 Methylpropan 1 Ol
Hydrolytic Degradation Pathways and Kinetics
Hydrolysis is a key abiotic degradation pathway for 3-Bromo-2-methylpropan-1-ol in aqueous environments. The reaction involves the nucleophilic substitution of the bromine atom by a water molecule or hydroxide (B78521) ion, leading to the formation of 2-methylpropan-1,3-diol and hydrobromic acid.
The rate of hydrolysis is influenced by factors such as pH and temperature. Generally, the hydrolysis of primary alkyl halides like this compound can proceed through either an S(_N)1 or S(_N)2 mechanism. gauthmath.comrsc.org In the S(_N)1 mechanism, the rate-determining step is the formation of a carbocation, while in the S(_N)2 mechanism, the reaction occurs in a single concerted step. gauthmath.comrsc.org For primary substrates, the S(_N)2 mechanism is typically favored. gauthmath.com
Kinetic studies on analogous compounds, such as 2-bromo-2-methylpropane (B165281), demonstrate that hydrolysis follows first-order kinetics. doubtnut.comyoutube.com The rate of reaction is dependent on the concentration of the alkyl halide but independent of the nucleophile concentration in an S(_N)1 reaction. doubtnut.comyoutube.com However, in an S(_N)2 reaction, the rate depends on the concentrations of both the alkyl halide and the nucleophile. physicsandmathstutor.com
Table 1: Factors Influencing Hydrolytic Degradation
| Factor | Influence on Degradation Rate | Mechanism Implication |
|---|---|---|
| pH | Higher pH (alkaline conditions) generally increases the rate of hydrolysis due to the higher concentration of the stronger nucleophile, OH⁻. | Favors S(_N)2 pathway. |
| Temperature | Increased temperature accelerates the reaction rate, consistent with the Arrhenius equation. | Applies to both S(_N)1 and S(_N)2 mechanisms. |
| Solvent Polarity | Polar protic solvents can stabilize the transition state and carbocation intermediates, influencing the reaction mechanism. doubtnut.com | Can facilitate both S(_N)1 and S(_N)2 pathways. |
Photolytic Transformation Mechanisms
Photolytic degradation involves the breakdown of a chemical compound by light energy. For this compound, this process typically involves the absorption of ultraviolet (UV) radiation, leading to the homolytic cleavage of the carbon-bromine (C-Br) bond. The C-Br bond is the weakest bond in the molecule and is therefore the most susceptible to photolysis.
Upon absorption of a photon with sufficient energy, the C-Br bond can break, generating a 2-methyl-1-hydroxypropyl radical and a bromine radical. These highly reactive radical species can then participate in a variety of secondary reactions, including:
Hydrogen abstraction: The radicals can abstract hydrogen atoms from other organic molecules, propagating a chain reaction.
Reaction with oxygen: In the presence of oxygen, the organic radical can form a peroxyl radical, which can lead to the formation of various oxygenated products such as aldehydes, ketones, and carboxylic acids.
Recombination: The radicals can recombine to form the original molecule or other products.
The specific photoproducts formed will depend on the environmental conditions, such as the presence of other chemical species and the intensity and wavelength of the light.
Biotransformation Pathways by Microorganisms
Microorganisms play a crucial role in the degradation of halogenated organic compounds in the environment. asm.org The biotransformation of this compound can occur through various enzymatic pathways. rug.nlnih.gov
One of the primary mechanisms is dehalogenation, which can be either hydrolytic or reductive. rug.nlnih.gov
Hydrolytic Dehalogenation: This process is catalyzed by haloalkane dehalogenases, which cleave the carbon-halogen bond, replacing the halogen with a hydroxyl group from water. rug.nl This pathway is common in aerobic microorganisms. rug.nl For instance, certain strains of Xanthobacter autotrophicus have been shown to produce dehalogenases that can degrade a range of halogenated aliphatic compounds. rug.nl
Reductive Dehalogenation: Under anaerobic conditions, microorganisms can utilize reductive dehalogenases to replace the halogen atom with a hydrogen atom. nih.gov
Following dehalogenation, the resulting alcohol, 2-methylpropan-1,3-diol, can be further metabolized by the microorganism through common metabolic pathways. This often involves oxidation of the alcohol to an aldehyde and then to a carboxylic acid, which can then enter central metabolic cycles like the Krebs cycle. beilstein-journals.org
Table 2: Microbial Degradation of Halogenated Compounds
| Microorganism Type | Degradation Pathway | Key Enzymes | Environmental Condition |
|---|---|---|---|
| Aerobic Bacteria (e.g., Xanthobacter) rug.nl | Hydrolytic Dehalogenation rug.nl | Haloalkane dehalogenase rug.nl | Aerobic |
| Anaerobic Bacteria | Reductive Dehalogenation nih.gov | Reductive dehalogenase nih.gov | Anaerobic |
| Fungi | Oxidative pathways | Cytochrome P450 monooxygenases | Aerobic |
Atmospheric Degradation Mechanisms
Once volatilized into the atmosphere, this compound is primarily degraded by reaction with photochemically generated hydroxyl radicals (•OH). The •OH radical is a highly reactive oxidant that initiates the degradation of most organic compounds in the troposphere.
The reaction of •OH with this compound is expected to proceed via hydrogen abstraction from the various C-H bonds in the molecule. The rate of this reaction will determine the atmospheric lifetime of the compound. Based on its structure, the hydrogen atoms on the carbon atom bearing the hydroxyl group (α-carbon) and the carbon atom adjacent to the bromine atom are likely to be the most susceptible to abstraction.
Following hydrogen abstraction, the resulting alkyl radical will react rapidly with molecular oxygen (O(_2)) to form a peroxy radical (RO(_2)). In the presence of nitrogen oxides (NO(_x)), the peroxy radical can be converted to an alkoxy radical (RO•), which can then undergo further reactions such as decomposition or isomerization, leading to the formation of smaller, more oxidized products like aldehydes, ketones, and carbon dioxide.
Methodologies for Assessing Environmental Persistence (Mechanistic)
Assessing the environmental persistence of a chemical like this compound involves a combination of laboratory studies and predictive modeling. epa.gov
Laboratory-Based Methods:
Hydrolysis Studies: These experiments measure the rate of hydrolysis at different pH values and temperatures to determine the hydrolytic half-life.
Biodegradation Screening Tests: Standardized tests, such as those developed by the Organisation for Economic Co-operation and Development (OECD), are used to assess the potential for microbial degradation under aerobic or anaerobic conditions.
Photolysis Studies: These experiments expose the chemical to light of relevant wavelengths to determine its photolytic degradation rate and identify the resulting photoproducts.
Computational Modeling:
Quantitative Structure-Activity Relationship (QSAR) Models: These models use the chemical structure of a compound to predict its physicochemical properties and environmental fate, including its biodegradation rate and atmospheric lifetime.
By integrating data from these various methodologies, a comprehensive understanding of the environmental persistence of this compound can be developed. epa.gov
Biological and Biomedical Research Applications of 3 Bromo 2 Methylpropan 1 Ol
Intermediate in Drug Discovery and Development Programs (Mechanistic Focus)
The bifunctional nature of 3-Bromo-2-methylpropan-1-ol, possessing both a nucleophile-attracting alkyl bromide and a modifiable alcohol group, makes it a valuable intermediate in the synthesis of complex, biologically active molecules. The chiral variants, (S)-(+)-3-Bromo-2-methyl-1-propanol and (R)-(-)-3-Bromo-2-methyl-1-propanol, are particularly crucial for the stereoselective synthesis of pharmaceuticals, where the three-dimensional arrangement of atoms is critical for biological activity.
A notable application is the use of (S)-(+)-3-Bromo-2-methyl-1-propanol as a precursor in the synthesis of the phase II metabolite of mexiletine (B70256), (R)-mexiletine N-carbonyloxy-β-D-glucuronide. Mexiletine is an antiarrhythmic drug, and understanding its metabolism is crucial for pharmacology. The synthesis of this metabolite allows for detailed study of its properties and clearance from the body.
The synthetic utility of this bromo-alcohol extends to the creation of various other bioactive compounds. The bromine atom serves as a good leaving group for nucleophilic substitution reactions, allowing for the introduction of diverse functional groups. The primary alcohol can be oxidized to an aldehyde or carboxylic acid, or used in esterification and etherification reactions to build more complex molecular architectures.
Some examples of bioactive molecules synthesized using this compound as a key intermediate are detailed in the table below.
Table 2: Bioactive Compounds Synthesized Using this compound Intermediates
| Synthesized Compound | Class of Compound | Biological Target/Activity |
|---|---|---|
| (R)-mexiletine N-carbonyloxy-β-D-glucuronide | Drug Metabolite | Study of mexiletine metabolism |
| (R)-(+)-muscopyridine | Natural Product Analogue | Not specified |
| Polycavernoside A | Natural Product | Not specified |
| (+)-allopumiliotoxin 323B′ | Alkaloid Toxin | Not specified |
| Pyrazolopyrimidinamine derivatives | Heterocyclic compounds | Tyrosine and phosphoinositide kinase inhibitors |
The mechanistic basis for its utility in these syntheses often involves a two-step functionalization. First, the bromine is displaced by a nucleophile to form a new carbon-X bond (where X is the nucleophile). Subsequently, the hydroxyl group is manipulated. For instance, in the synthesis of pyrazolopyrimidinamine derivatives, the bromomethyl group might be used to alkylate a nitrogen atom on the pyrazolopyrimidine core, followed by modification of the alcohol to modulate solubility or other pharmacokinetic properties.
Biochemical Probes and Labeling Agents
In principle, the chemical functionalities of this compound make it a suitable candidate for the development of biochemical probes and labeling agents. The alkyl bromide can act as a reactive group to covalently attach the molecule to a biological target, such as a protein or enzyme, through alkylation of nucleophilic amino acid residues like cysteine or histidine. The hydroxyl group provides a handle for the attachment of reporter molecules, such as fluorescent dyes, biotin, or radioactive isotopes.
For example, the hydroxyl group could be esterified with a fluorescent carboxylic acid to create a fluorescent probe. This probe could then be used to label proteins that have a reactive nucleophile in a specific binding pocket. The covalent attachment via the bromo group would allow for the visualization and identification of these target proteins in complex biological samples.
Similarly, the introduction of a radioactive isotope, such as carbon-14 (B1195169) or tritium, into the this compound backbone would create a radiolabeled probe. Such probes are invaluable in a wide range of biochemical assays, including studies of enzyme kinetics, receptor binding, and metabolic pathways.
Despite this potential, a review of the current scientific literature does not reveal widespread or specific examples of this compound being used as a biochemical probe or labeling agent. This suggests that while the chemical foundation for such applications exists, this area of its utility may be underexplored or not yet extensively reported. The synthesis of homochiral porous molecular networks from its chiral enantiomers has been reported, which points towards its utility in materials science, but its application in creating specific biochemical probes remains a promising yet largely unrealized area of research.
Future Directions and Emerging Research Avenues for 3 Bromo 2 Methylpropan 1 Ol
Integration with Flow Chemistry and Automated Synthesis
The paradigm of chemical synthesis is shifting towards continuous-flow processes, which offer significant advantages in terms of safety, efficiency, and scalability over traditional batch methods. rsc.org The integration of 3-Bromo-2-methylpropan-1-ol into automated flow chemistry systems represents a significant frontier for research and development. syrris.com
Flow chemistry enables precise control over reaction parameters such as temperature, pressure, and residence time, which is particularly advantageous for reactions involving reactive intermediates or hazardous reagents. rsc.orgresearchgate.net For derivatives of this compound, this could translate to improved yields and selectivities in a variety of transformations, including nucleophilic substitutions and oxidations. Automated flow synthesis platforms can facilitate high-throughput screening of reaction conditions and the rapid generation of compound libraries for drug discovery and materials science applications. syrris.comornl.gov
The development of autonomous continuous flow reactors, which can design and execute synthesis pathways, presents a futuristic approach to producing derivatives of this compound with high precision and scalability. ornl.gov This technology could accelerate the discovery of new applications for this versatile building block.
Table 1: Potential Advantages of Flow Synthesis for this compound Derivatives
| Feature | Traditional Batch Synthesis | Automated Flow Synthesis |
| Reaction Control | Limited control over mixing and temperature gradients. | Precise control over temperature, pressure, and residence time. researchgate.net |
| Safety | Handling of potentially hazardous reagents and intermediates at larger scales poses risks. | Smaller reaction volumes and enclosed systems enhance safety. rsc.org |
| Scalability | Scale-up can be challenging and may require re-optimization. | Direct scalability from laboratory to production scale. ornl.gov |
| Efficiency | Often involves multiple manual workup and purification steps. | Integration of in-line purification and analysis reduces manual intervention. syrris.com |
| Reproducibility | Can be subject to variations between batches. | Consistent product quality due to standardized operating conditions. syrris.com |
Exploration of Novel Biocatalytic Systems
Biocatalysis has emerged as a powerful tool for sustainable and highly selective chemical synthesis. The application of novel biocatalytic systems to this compound and its derivatives offers exciting possibilities for the production of enantiomerically pure compounds.
Enzymatic kinetic resolution is a well-established method for separating racemic mixtures. youtube.com Lipases, for instance, can be used to selectively acylate one enantiomer of a racemic alcohol, allowing for the separation of the two enantiomers. rsc.orgnih.gov The development of dynamic kinetic resolution (DKR) processes, which combine enzymatic resolution with in-situ racemization of the unreacted enantiomer, could enable the quantitative conversion of racemic this compound to a single desired enantiomer. nih.gov Recent advancements have demonstrated the potential of combining enzyme-catalyzed transesterification with zeolite-catalyzed racemization for the DKR of secondary alcohols. nih.gov
Furthermore, alcohol dehydrogenases (ADHs) present a promising avenue for the stereoselective synthesis of chiral alcohols. nih.gov By employing either (R)- or (S)-selective ADHs, it is possible to produce the desired enantiomer of this compound or its derivatives with high enantiomeric excess. Bienzymatic cascades, combining an oxidase to form a ketone intermediate from a racemic alcohol followed by a stereoselective reductase, offer a sophisticated approach to deracemization. nih.gov
Table 2: Potential Biocatalytic Transformations for this compound
| Biocatalytic Method | Description | Potential Application for this compound |
| Enzymatic Kinetic Resolution (EKR) | Selective reaction of one enantiomer in a racemic mixture, catalyzed by an enzyme (e.g., lipase). youtube.com | Separation of (R)- and (S)-3-Bromo-2-methylpropan-1-ol. |
| Dynamic Kinetic Resolution (DKR) | Combination of EKR with in-situ racemization of the slower-reacting enantiomer to achieve a theoretical yield of 100% of a single enantiomer. nih.gov | High-yield synthesis of enantiopure (R)- or (S)-3-Bromo-2-methylpropan-1-ol. |
| Stereoselective Reduction | Use of stereoselective alcohol dehydrogenases (ADHs) to reduce a prochiral ketone precursor to a specific enantiomer of the alcohol. | Asymmetric synthesis of (R)- or (S)-3-Bromo-2-methylpropan-1-ol from a corresponding bromoketone. |
| Deracemization via Oxidation-Reduction Cascade | An oxidase converts the racemic alcohol to a ketone, which is then reduced by a stereoselective reductase to a single enantiomer of the alcohol. nih.gov | Conversion of racemic this compound to a single enantiomer. |
Advanced Materials Science Applications
The unique combination of a hydroxyl group and a bromine atom makes this compound an attractive monomer for the synthesis of functional polymers. The hydroxyl group can participate in polymerization reactions, while the bromine atom provides a site for post-polymerization modification.
One promising area of research is the development of well-defined brominated polymers. rsc.org By incorporating this compound into polymer chains, materials with tunable properties can be created. The bromine atoms can serve as handles for further chemical transformations, such as the introduction of other functional groups or cross-linking agents. This approach allows for the synthesis of polymers with tailored characteristics for specific applications, including flame retardants, coatings, and adhesives. google.com
The synthesis of functional group polysulfones through a process of bromination followed by metalation highlights another potential application. researchgate.net While not directly involving this compound, the principles can be extended to polymers derived from it. The bromine atoms on the polymer backbone could be converted to a variety of other functional groups, leading to materials with diverse chemical and physical properties.
Table 3: Potential Polymer Architectures Incorporating this compound
| Polymer Type | Synthetic Strategy | Potential Properties and Applications |
| Linear Functional Polymers | Polymerization of a monomer derived from this compound. | The bromine atoms along the chain can be modified to introduce new functionalities, leading to materials for coatings or as polymer-supported reagents. rsc.org |
| Cross-linked Networks | Using the bromine as a site for cross-linking reactions after initial polymerization. | Development of thermosets with enhanced thermal stability and mechanical properties. google.com |
| Graft Copolymers | Initiating the growth of new polymer chains from the bromine sites on a pre-existing polymer backbone. | Creation of materials with unique surface properties or compatibilizers for polymer blends. |
| Functionalized Polysulfones | Incorporation into polysulfone structures followed by chemical modification of the bromo-group. researchgate.net | High-performance materials with tailored functionalities for membranes or advanced composites. |
Interdisciplinary Research with Biological Systems
The chiral nature and the presence of a halogen atom in this compound make it a molecule of interest for interdisciplinary research at the chemistry-biology interface.
Small halogenated organic molecules can exhibit significant biological activity, and their cytotoxicity is an area of active investigation. nih.gov Studies on the cytotoxicity of short-chain alcohols have shown that they can induce cellular responses such as oxidative stress and disruptions in metabolic pathways. nih.gov Investigating the cytotoxic effects of this compound and its derivatives could provide insights into their potential as therapeutic agents or, conversely, inform on their environmental and health impacts. Research on halogenated tyrosyl compounds, for example, has demonstrated that dihalogenated analogs are more cytotoxic than their monohalogenated counterparts, suggesting that the degree of halogenation can influence biological activity. nih.gov
Furthermore, chiral building blocks are crucial for the synthesis of probes to study biological systems. The defined stereochemistry of this compound makes it a valuable precursor for the synthesis of chiral ligands and probes for studying enzyme-substrate interactions or receptor binding. Its bromo-functionality allows for straightforward derivatization to attach reporter groups or other functionalities.
Table 4: Potential Biological Research Areas for this compound and its Analogs
| Research Area | Focus of Investigation | Potential Significance |
| Cytotoxicity Studies | Evaluation of the cytotoxic effects of this compound and its derivatives on various cell lines. nih.govnih.gov | Identification of potential anticancer agents or understanding of toxicological profiles. |
| Enzyme Inhibition | Synthesis of analogs to probe the active sites of specific enzymes. | Development of novel enzyme inhibitors for therapeutic applications. |
| Bioprobe Development | Use as a chiral scaffold for the synthesis of probes to study biological processes. | Elucidation of biological mechanisms and pathways. |
| Metabolic Pathway Analysis | Investigation of how cells metabolize this compound. | Understanding of its biocompatibility and potential for bioaccumulation. |
Q & A
Basic Research Questions
Q. What are the standard laboratory synthesis routes for 3-Bromo-2-methylpropan-1-ol, and how do reaction conditions affect yield?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution reactions. For example, in a procedure analogous to the synthesis of 3-(2-bromo-3-methoxyphenoxy)-2,2-dimethylpropan-1-ol, a brominated alcohol precursor reacts with a phenol derivative under basic conditions (e.g., K₂CO₃ in DMF) . Key factors influencing yield include solvent polarity, reaction temperature, and stoichiometric ratios of reagents. Optimization studies suggest that maintaining anhydrous conditions and using excess base (14.76 mmol K₂CO₃ per 2.46 mmol substrate) can achieve yields up to 79% .
Q. Which spectroscopic techniques are most effective for characterizing this compound, and what key spectral features should researchers monitor?
- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy is critical for structural confirmation. The bromine atom and methyl group in the structure produce distinct splitting patterns in ¹H and ¹³C NMR spectra. For example, the methyl group adjacent to the hydroxyl group may appear as a singlet due to symmetry. Additionally, refractive index (n₂₀/D 1.479) and density (1.358 g/mL at 25°C) measurements, as reported for the structurally similar 3-Bromo-2,2-dimethyl-1-propanol, aid in purity assessment . Mass spectrometry (MS) can confirm molecular weight (153.01766 g/mol) via molecular ion peaks .
Q. What purification methods are recommended for isolating this compound with high purity?
- Methodological Answer : Silica gel column chromatography (e.g., Hex:EtOAc = 5:1) effectively removes byproducts, as demonstrated in the purification of related brominated alcohols . Distillation is also viable, given the compound’s boiling point (184–187°C for the dimethyl analog) . For stereochemical purity, chiral column chromatography or recrystallization in polar solvents may be required, particularly for enantiomeric forms like (S)-(+)-3-Bromo-2-methyl-1-propanol .
Advanced Research Questions
Q. How can researchers address discrepancies in reported reaction yields when using this compound as a reagent in nucleophilic substitutions?
- Methodological Answer : Yield variations often stem from differences in steric hindrance or solvent effects. For example, polar aprotic solvents (e.g., DMF) favor SN2 mechanisms, while protic solvents may shift reactivity toward SN1 pathways. Systematic studies comparing reaction parameters (e.g., temperature, base strength) are essential. Cross-referencing data from analogous reactions, such as the synthesis of 3-bromo-2,2-dimethylpropanal (79% yield under optimized conditions), provides benchmarks for troubleshooting .
Q. What role does steric hindrance play in the reactivity of this compound in SN2 versus SN1 mechanisms, and how can this be experimentally determined?
- Methodological Answer : The methyl group adjacent to the bromine atom introduces steric hindrance, disfavoring SN2 mechanisms. Kinetic studies (e.g., rate measurements under varying solvent conditions) and isotopic labeling (e.g., using ¹⁸O in the hydroxyl group) can elucidate the dominant mechanism. Computational modeling (e.g., density functional theory (DFT)) of transition states, guided by structural data (e.g., SMILES: CC(CO)(COCC1=CC=CC=C1Br)O), further clarifies steric and electronic effects .
Q. In computational studies, which quantum chemical methods are suitable for modeling the electronic properties of this compound, and how do these models inform experimental design?
- Methodological Answer : DFT calculations (e.g., B3LYP/6-311+G(d,p)) are widely used to predict molecular orbitals, electrostatic potentials, and bond dissociation energies. PubChem-derived canonical SMILES and InChI keys enable accurate input structures for software like Gaussian or ORCA . These models help predict regioselectivity in reactions, such as preferential bromine displacement in cross-coupling reactions .
Data Contradiction Analysis
Q. How should researchers resolve conflicting data on the stability of this compound under acidic or basic conditions?
- Methodological Answer : Stability studies under controlled pH conditions are critical. For instance, the compound’s hydroxyl group may undergo dehydration in acidic media, while strong bases could promote elimination. Contrasting findings from literature (e.g., variable decomposition rates) should be reconciled by replicating experiments with standardized protocols (e.g., pH 7–9 buffers, inert atmospheres). Referencing safety data for analogous brominated alcohols (e.g., hazard classifications for eye irritation) ensures safe handling during stability testing .
Applications in Advanced Research
Q. What strategies enable the use of this compound as a chiral building block in asymmetric synthesis?
- Methodological Answer : Enantioselective synthesis techniques, such as enzymatic resolution or chiral auxiliaries, can isolate (S)- or (R)-enantiomers . For example, kinetic resolution using lipases in non-polar solvents (e.g., hexane) has been successful for similar brominated alcohols. Applications include synthesizing bioactive molecules with defined stereochemistry, such as pharmaceuticals or agrochemical intermediates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
